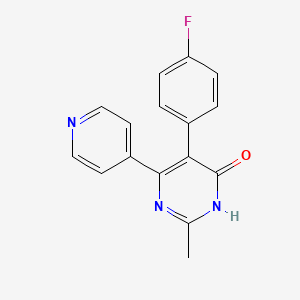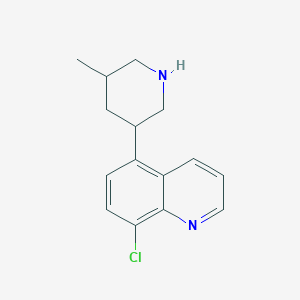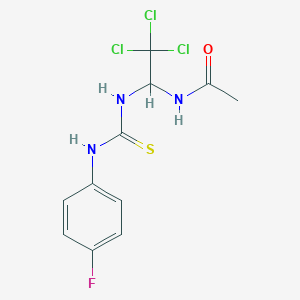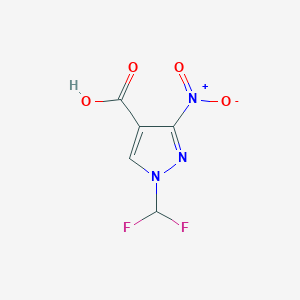
5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
The synthesis of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde, 4-pyridinecarboxaldehyde, and acetylacetone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the pyrimidine ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Análisis De Reacciones Químicas
5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and neuroprotective agent.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one involves the inhibition of specific molecular targets such as MAPKs and NF-κB. By binding to these targets, the compound can modulate cellular responses to stress and inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators .
Comparación Con Compuestos Similares
Similar compounds to 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one include:
4-(4-fluorophenyl)-1-cyclopropylmethyl-5-(4-pyridyl)-imidazole: This compound also contains a fluorophenyl and pyridyl group but differs in the heterocyclic ring structure, being an imidazole instead of a pyrimidine.
4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-imidazole:
Propiedades
Fórmula molecular |
C16H12FN3O |
|---|---|
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-2-methyl-4-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12FN3O/c1-10-19-15(12-6-8-18-9-7-12)14(16(21)20-10)11-2-4-13(17)5-3-11/h2-9H,1H3,(H,19,20,21) |
Clave InChI |
IJOYKDUPWGVGRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)N1)C2=CC=C(C=C2)F)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)




![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)




![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)
![2-[4-(hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11714524.png)
